molecular formula C10H8N2O2 B12348963 6,7-Dimethylquinoxaline-2,3-dione

6,7-Dimethylquinoxaline-2,3-dione

Cat. No.: B12348963
M. Wt: 188.18 g/mol
InChI Key: SMPHKEVCIMXIEK-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoxaline-2,3-dione is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is of significant interest due to its diverse applications in medicinal chemistry, biology, and industrial processes. It is known for its potential as a d-amino acid oxidase inhibitor, which has implications in treating neurological disorders and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylquinoxaline-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 3,4-dimethylaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. Another method includes the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6,7-Dimethylquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as d-amino acid oxidase. The compound inhibits the enzyme by binding to its active site, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6,7-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C10H8N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3

InChI Key

SMPHKEVCIMXIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C(=O)N=C2C=C1C

Origin of Product

United States

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